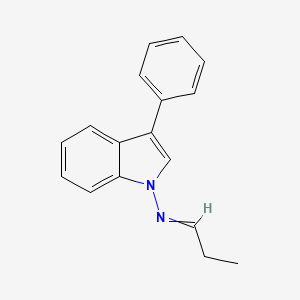

N-(3-Phenyl-1H-indol-1-yl)propan-1-imine

Description

Structure

3D Structure

Properties

CAS No. |

62308-83-2 |

|---|---|

Molecular Formula |

C17H16N2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-(3-phenylindol-1-yl)propan-1-imine |

InChI |

InChI=1S/C17H16N2/c1-2-12-18-19-13-16(14-8-4-3-5-9-14)15-10-6-7-11-17(15)19/h3-13H,2H2,1H3 |

InChI Key |

FLBOOFPEPXOCFL-UHFFFAOYSA-N |

Canonical SMILES |

CCC=NN1C=C(C2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of N 3 Phenyl 1h Indol 1 Yl Propan 1 Imine

Reactivity of the Propan-1-imine (B14180299) Group

The propan-1-imine group (a type of Schiff base or azomethine) is characterized by a carbon-nitrogen double bond. The carbon atom of this bond is electrophilic, while the nitrogen atom is nucleophilic and basic. This electronic distribution is central to its reactivity. The N-N bond connecting the imine nitrogen to the indole (B1671886) ring further influences its chemical behavior, making it analogous in some respects to N-acylhydrazones.

Nucleophilic Addition Reactions to the Imine Carbon

The polarized C=N bond of the imine group is susceptible to attack by a wide array of nucleophiles. This reaction is a fundamental method for forming new carbon-carbon and carbon-heteroatom bonds at the α-position to the former imine carbon. The general mechanism involves the attack of a nucleophile on the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion to yield the addition product.

These reactions are often catalyzed by acids, which protonate the imine nitrogen, increasing the electrophilicity of the carbon atom. The versatility of this reaction allows for the introduction of various functional groups.

| Nucleophile | Product Type | Bond Formed |

|---|---|---|

| Organometallic Reagents (e.g., Grignard, Organolithium) | Secondary Amines | C-C |

| Cyanide (e.g., HCN, TMSCN) | α-Aminonitriles | C-C |

| Enolates | β-Amino Carbonyls (Mannich reaction) | C-C |

| Hydrides (e.g., NaBH₄, LiAlH₄) | Secondary Amines | C-H |

| Alcohols/Thiols | Amino Ethers/Thioethers | C-O / C-S |

Cycloaddition Pathways and Annulation Reactions Involving the Imine

The imine functionality can participate in cycloaddition reactions, serving as a key component in the synthesis of various heterocyclic systems. A prominent example is the [3+2] cycloaddition, where the imine or a derived azomethine ylide acts as a three-atom component (1,3-dipole). When reacted with a dipolarophile (a two-atom component, typically an alkene or alkyne), this leads to the formation of five-membered nitrogen-containing heterocycles.

The N-aminoindole structure of the target molecule could potentially form an azomethine imine, a type of 1,3-dipole, which can then undergo cycloaddition with various dipolarophiles. These reactions are valuable for constructing complex molecular scaffolds from simpler precursors.

| Reaction Type | Reactant Partner (Dipolarophile) | Resulting Heterocyclic Core |

|---|---|---|

| [3+2] Cycloaddition | Alkenes (e.g., maleimides, acrylates) | Pyrazolidine or Pyrrolidine derivatives |

| [3+2] Cycloaddition | Alkynes | Dihydropyrazole derivatives |

| [4+2] Cycloaddition (Diels-Alder) | Dienes (if imine is activated) | Tetrahydropyridine derivatives |

| Annulation Reactions | α,β-Unsaturated ketones | Piperidine derivatives |

Radical Reactions Associated with Imine Functionality

The C=N bond of imine-like structures, particularly N-acylhydrazones which are structurally related to the N-(indol-1-yl)imine moiety, can act as effective acceptors for carbon-centered radicals. These reactions provide a powerful alternative to polar addition reactions for C-C bond formation. Recent advancements, especially in the field of photoredox catalysis, have enabled highly efficient and catalytic generation of radicals under mild conditions.

In this context, an alkyl radical, generated from a suitable precursor, can add to the imine carbon. The resulting nitrogen-centered radical intermediate is then typically reduced and protonated to afford the final hydrazine (B178648) or amine product. This methodology has been successfully applied to both aliphatic and aromatic N-acylhydrazones for the synthesis of chiral amines. organic-chemistry.orgcymitquimica.com

| Radical Source/Precursor | Catalysis/Initiation Method | Key Features |

|---|---|---|

| Alkyl Iodides | Manganese (Mn)-mediation | Stereocontrolled additions for chiral amine synthesis. researchgate.net |

| Alkyl Biscatecholatosilicates | Visible-light Photoredox Catalysis (e.g., 4CzIPN) | High efficiency, broad substrate scope including aliphatic and aromatic hydrazones. organic-chemistry.orgcymitquimica.com |

| Organozinc Halides | Photoredox Catalysis | Couples with alkyl and fluorinated radicals. acs.org |

| N-Protected Aliphatic Amines | Photoredox Catalysis | Generation of α-amino radicals for addition. semanticscholar.org |

Reactivity of the 3-Phenyl-1H-indole Core

The indole nucleus is an electron-rich aromatic system, making it highly reactive towards electrophiles. The presence of substituents at the N-1 and C-3 positions significantly influences the regioselectivity of subsequent reactions.

Electrophilic Aromatic Substitution Patterns on the Indole Ring System

Electrophilic substitution is a hallmark reaction of indoles. The C-3 position is generally the most nucleophilic and kinetically favored site for attack. researchgate.net However, in N-(3-Phenyl-1H-indol-1-yl)propan-1-imine, this position is already occupied by a phenyl group. The N-1 position is also substituted. This substitution pattern directs incoming electrophiles to other positions on the indole ring.

Theoretical considerations and experimental evidence on related 1,3-disubstituted indoles suggest that electrophilic attack is most likely to occur at the C-2 position. rsc.org However, direct substitution at C-2 can be energetically unfavorable. An alternative pathway involves initial attack at C-3 to form a spirocyclic indolenine intermediate, which then rearranges to the 2,3-disubstituted product. rsc.org Substitution on the benzo part of the indole ring (positions C-4, C-5, C-6, C-7) is also possible, particularly under conditions that favor thermodynamic control or when the C-2 position is sterically hindered. The electron-donating nature of the indole nitrogen activates these positions, with C-5 and C-7 being common sites for substitution. Furthermore, the phenyl group at C-3 can also undergo electrophilic substitution, typically at its ortho- and para-positions.

| Reaction | Reagent | Likely Position(s) of Substitution |

|---|---|---|

| Halogenation | NBS, NCS, Br₂ | C-2, C-5, C-6 |

| Nitration | HNO₃/H₂SO₄ (careful conditions) | C-5, C-6, or on the C-3 phenyl group |

| Sulfonation | SO₃/Pyridine | C-2, C-5 |

| Friedel-Crafts Acylation | Acyl chloride / Lewis Acid (e.g., AlCl₃) | C-2, C-6, or on the C-3 phenyl group |

| Friedel-Crafts Alkylation | Alkyl halide / Lewis Acid | C-2, C-6 |

Functional Group Transformations and Derivatizations on the Indole Moiety

Beyond electrophilic substitution, the 3-phenyl-1H-indole core can undergo various transformations to introduce or modify functional groups, enabling the synthesis of a diverse range of derivatives. These reactions can target the indole nitrogen, the indole ring itself, or the attached phenyl group.

Derivatization strategies often involve metal-catalyzed cross-coupling reactions, which are powerful tools for forming C-C, C-N, and C-O bonds. For instance, if a halogen atom is introduced onto the indole or phenyl ring via electrophilic substitution, it can then serve as a handle for reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to introduce further complexity.

| Reaction Type | Target Site | Description |

|---|---|---|

| Cross-Coupling (e.g., Suzuki, Heck) | Halogenated Indole or Phenyl Ring | Introduction of new aryl, vinyl, or alkyl groups. |

| Oxidation | Indole C2-C3 bond | Under strong oxidizing conditions, can lead to ring-opened products or oxindoles. |

| Reduction (e.g., Birch reduction) | Benzene (B151609) part of indole | Partial reduction of the six-membered ring to yield dihydroindoles. |

| Directed Ortho-Metalation (DoM) | C-2 or C-4 position | If a directing group is present, lithiation can occur at specific sites, followed by quenching with an electrophile. |

| N-Alkylation/N-Arylation | Indole N-H (on precursor) | Although the target molecule is N-substituted, this is a key derivatization for indole precursors. mdpi.com |

Oxidative Reactivity of the Indole Nucleus

The indole nucleus is an electron-rich heterocyclic system, making it susceptible to oxidation. nih.gov The outcome of oxidation is highly dependent on the substitution pattern and the reagents employed. nih.gov In this compound, the C3 position—typically the most nucleophilic site—is blocked by a phenyl group. acs.org This directs oxidative activity primarily towards the C2 position of the indole ring.

Commonly, the oxidation of 3-substituted indoles yields the corresponding 2-oxindoles (indol-2-ones). nih.govresearchgate.netrsc.org This transformation is a fundamental process in organic synthesis, providing access to scaffolds present in numerous natural products and pharmaceuticals. nih.govresearchgate.net A variety of oxidizing agents have been developed for this purpose, ranging from traditional reagents like meta-chloroperoxybenzoic acid (m-CPBA) and N-bromosuccinimide (NBS) to greener, catalytic systems. nih.govresearchgate.net For instance, halide-catalyzed protocols using oxone as a terminal oxidant represent a more sustainable approach. nih.gov Electrochemical methods have also been successfully employed, where an electrochemically generated halogen, such as bromine, acts as the effective oxidant to furnish the 2-oxindole. rsc.org

Another potential oxidative pathway is the Witkop oxidation, which involves the cleavage of the C2–C3 bond of the indole ring. nih.govcaltech.edu This reaction, often biomimetic of enzymatic pathways like that of tryptophan 2,3-dioxygenase, typically results in the formation of 2-acylaminophenone derivatives. caltech.edu The N-aminoimine substituent on the indole nitrogen introduces additional complexity, as the N-N bond itself can be a target for oxidative cleavage under certain conditions.

| Indole Substrate | Oxidant/Conditions | Major Product | Reference |

|---|---|---|---|

| 3-Substituted Indoles | Oxone, Halide Catalyst (e.g., KBr) | 2-Oxindoles | nih.gov |

| 3-Methylindole | N-Bromosuccinimide (NBS) | 2-Oxo-3-methylindoline | nih.gov |

| 3-Substituted Indoles | Electrochemical Oxidation, KBr | 2-Oxindoles | rsc.org |

| Tryptophan Derivatives | O2, Light, Rose Bengal (Witkop Oxidation) | N-Formylkynurenine Derivatives (C2-C3 cleavage) | caltech.edu |

Reaction Mechanism Elucidation for Transformations Involving this compound

Understanding the precise reaction mechanisms is crucial for controlling the outcomes of chemical transformations. For a molecule like this compound, mechanistic studies would focus on identifying transient species, determining reaction kinetics, and modeling energetic pathways.

Investigation of Reaction Intermediates

The elucidation of reaction pathways heavily relies on the detection or postulation of transient intermediates. In the oxidation of the indole nucleus of the title compound, several intermediates can be proposed based on analogous systems.

Indolenine and Oxirane Intermediates : The oxidation at the C2=C3 bond can proceed through an initial epoxidation to form a highly reactive oxirane (epoxide) intermediate. caltech.edunih.gov Subsequent rearrangement or nucleophilic attack leads to the final products. Alternatively, electrophilic attack at C2 could form a 3-phenyl-indoleninium cation, which is then trapped by a nucleophile (like water) to form a 2-hydroxyindoline, a precursor to the 2-oxindole.

N-N Bond Cleavage Intermediates : The N-amino functionality introduces the possibility of N-N bond cleavage. Mechanistic studies on related N-amino heterocycles and hydrazines show that this cleavage can be promoted by bases, heat, or catalysts. acs.orgrsc.org The mechanism may involve a Michael-type addition followed by an elimination sequence or the formation of amido lithium intermediates. acs.orgrsc.org Such pathways would lead to the NH-free 3-phenylindole and byproducts derived from the propanimine side chain.

Radical Intermediates : In reactions initiated by radical species, such as the atmospheric oxidation of indole by hydroxyl radicals, the mechanism involves the formation of indole-based radicals. copernicus.orgresearchgate.net These radicals can be delocalized over the heterocyclic ring and subsequently react with other species like molecular oxygen to form peroxy radicals, leading to a cascade of products. copernicus.orgresearchgate.net

| Plausible Intermediate | Associated Transformation | Method of Investigation | Reference |

|---|---|---|---|

| Indoleninium Cation | C2-Oxidation | Trapping Experiments, Computational Modeling | rsc.org |

| C2-C3 Epoxide | C2-C3 Bond Cleavage (Witkop-type) | Isotopic Labeling, Computational Modeling | caltech.edunih.gov |

| Amido Anion / Nitrenium Ion | N-N Bond Cleavage | Isolation of Intermediates, Spectroscopic Analysis (NMR) | acs.orgrsc.org |

| Delocalized Indole Radical | Radical-initiated Oxidation | EPR Spectroscopy, Computational Studies | copernicus.orgresearchgate.net |

Kinetic Studies of Key Transformations

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants, catalysts, and other species. This information is used to formulate a rate law, which provides critical insight into the composition of the transition state of the rate-determining step.

For a transformation of this compound, a similar methodology could be applied. By systematically varying the concentration of the substrate, the oxidant, and any catalysts or additives, a rate law could be established. This would help to distinguish between competing mechanistic pathways. For example, if the reaction rate is independent of the oxidant concentration (zero-order), it might suggest a mechanism where a pre-equilibrium step, such as deprotonation of the substrate, is rate-limiting.

| Reactant Varied | Concentration Range (mol dm⁻³) | Observed Effect on Rate | Reaction Order | Reference |

|---|---|---|---|---|

| 2-Methylindole | (0.5 - 5.0) x 10⁻⁴ | Proportional increase | First | ekb.eg |

| [Fe(CN)₆]³⁻ | (1.0 - 10.0) x 10⁻⁵ | Proportional increase | First | ekb.eg |

| [OH⁻] | (0.5 - 5.0) x 10⁻² | Proportional increase | First | ekb.eg |

Computational Approaches to Mechanistic Pathways

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. Using methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and visualize their geometries. copernicus.orgnih.govresearchgate.net

For instance, in a study of the atmospheric oxidation of indole, quantum chemical calculations were used to map the potential energy surface for reactions with •OH and •Cl radicals. copernicus.orgresearchgate.net These calculations revealed that for the •OH reaction, addition to the indole ring is the dominant pathway, whereas for •Cl, both addition and hydrogen abstraction are feasible. copernicus.orgresearchgate.net The calculations also helped identify the most stable radical intermediates and their subsequent reactions with O₂. copernicus.org

Applying these computational approaches to this compound could provide profound mechanistic insights. Key questions that could be addressed include:

What is the relative energy barrier for oxidation at the C2 position versus the N-amino group?

What is the predicted mechanism for N-N bond cleavage, and what is its activation energy compared to ring oxidation?

How does the propanimine substituent influence the electronic structure and reactivity of the indole nucleus?

By modeling these pathways, computational studies can corroborate experimental findings or guide future experiments by predicting the most likely reaction products and intermediates under different conditions.

| Computational Method | System Studied | Information Obtained | Reference |

|---|---|---|---|

| DFT (M06-2X), CBS-QB3 | Indole + •OH / •Cl | Potential energy surfaces, reaction barriers, rate constants, dominant pathways (addition vs. abstraction) | copernicus.orgresearchgate.net |

| DFT (B3LYP, PBE0, etc.) | Cu⁺-catalyzed cyclization to form indoles | Role of catalyst, structure of intermediates, rate-determining step, reaction energy profiles | nih.govresearchgate.net |

| QM/MM Simulations | Enzymatic oxidation of Tryptophan | Stepwise mechanism of dioxygen insertion, role of active site residues, structure of ferryl-epoxide intermediate | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of N 3 Phenyl 1h Indol 1 Yl Propan 1 Imine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

1D NMR (¹H, ¹³C) for Core Structural Assignment

One-dimensional NMR techniques, specifically ¹H and ¹³C NMR, are fundamental for the initial assignment of the core structure of N-(3-Phenyl-1H-indol-1-yl)propan-1-imine. By analyzing the chemical shifts, integration, and multiplicity of the signals, the positions of protons and carbons within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the phenyl, indole (B1671886), and propan-1-imine (B14180299) moieties. Aromatic protons of the phenyl and indole rings would typically appear in the downfield region (approximately 7.0-8.5 ppm). The imine proton (-N=CH-) is expected to resonate at a characteristic downfield shift. The ethyl group protons of the propan-1-imine chain would show a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, indicative of their coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework. The carbons of the aromatic rings (phenyl and indole) would generate multiple signals in the downfield region (typically 110-140 ppm). The imine carbon (-N=C-) would have a characteristic chemical shift in the range of 160-170 ppm. The aliphatic carbons of the propyl group would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on the analysis of similar structures and general chemical shift principles, as direct experimental data for this compound is not readily available in the provided search context.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.2 - 7.6 | 125 - 135 |

| Indole Aromatic-H | 7.1 - 8.0 | 110 - 137 |

| Imine-H (-N=CH-) | 8.0 - 8.5 | 160 - 170 |

| Methylene-H (-CH₂-CH₃) | 2.5 - 2.9 (quartet) | ~25 - 35 |

2D NMR Techniques for Connectivity and Stereochemical Analysis

To confirm the assignments from 1D NMR and to elucidate the connectivity between different parts of the molecule, two-dimensional NMR techniques are employed. youtube.comsdsu.eduwikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to establish the sequence of protons in the propan-1-imine chain through correlations between the methylene and methyl protons. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. youtube.comsdsu.eduwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.comsdsu.eduwikipedia.org It is crucial for connecting the propan-1-imine substituent to the nitrogen of the indole ring and for confirming the position of the phenyl group at the C3 position of the indole.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to investigate the preferred conformation of the molecule, for instance, the relative orientation of the phenyl ring with respect to the indole core.

Computational Prediction of NMR Chemical Shifts for Conformational Insights

In modern structural elucidation, computational methods are frequently used to predict NMR chemical shifts. nih.govnih.govgithub.io By employing quantum chemical calculations, such as Density Functional Theory (DFT), theoretical NMR data for different possible conformations of this compound can be generated. github.io Comparing these predicted spectra with experimental data can provide valuable insights into the molecule's most stable conformation in solution. This approach is particularly useful when experimental data alone is insufficient to resolve conformational ambiguities. nih.govnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups. For this compound, the FTIR spectrum is expected to show characteristic absorption bands.

Interactive Data Table: Expected FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C=N (Imine) | 1690 - 1640 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

The presence of a strong band in the 1690-1640 cm⁻¹ region would be a clear indicator of the imine C=N double bond. Aromatic C=C stretching vibrations typically appear as multiple bands in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique molecular fingerprint. Key expected features would include strong signals for the aromatic ring breathing modes of the phenyl and indole systems. The C=N stretching vibration of the imine group would also be Raman active, providing a confirmatory signal for this functional group. The combination of FTIR and Raman data allows for a more complete vibrational analysis of the molecule.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry (HRMS) data, including the precise mass-to-charge ratio for the molecular ion of this compound, is not documented in the available literature. This analysis would be crucial for confirming its elemental composition, C₁₇H₁₆N₂, but such studies have not been reported.

Electron Ionization Mass Spectrometry (EI-MS)

Detailed Electron Ionization Mass Spectrometry (EI-MS) studies, which would provide insight into the fragmentation patterns of this compound upon electron impact, are not available. Analysis of fragmentation pathways is essential for structural elucidation, but this information has not been published for this specific compound.

Theoretical and Computational Chemistry of N 3 Phenyl 1h Indol 1 Yl Propan 1 Imine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in predicting molecular geometries, electronic structures, and other key chemical parameters.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with basis sets like 6-311++G(d,p), is widely employed for optimizing molecular geometries and predicting electronic properties of indole (B1671886) derivatives. researchgate.net For analogous indole structures, DFT calculations reveal that the fusion of the benzene (B151609) and pyrrole (B145914) rings results in a planar indole core. The phenyl substituent at the 3-position is typically twisted with respect to the indole plane to minimize steric hindrance. The propan-1-imine (B14180299) substituent on the indole nitrogen introduces additional conformational flexibility.

Key electronic properties that can be calculated using DFT include the dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's interaction with electric fields and its potential in nonlinear optics.

Table 1: Calculated Electronic Properties of a Structurally Similar Indole Derivative

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 3.0 x 10⁻²³ esu |

| First-order Hyperpolarizability (β) | 2.5 x 10⁻³⁰ esu |

(Note: Data is hypothetical and based on typical values for similar indole derivatives.)

Hartree-Fock (HF) Methods for Comparative Analysis

Hartree-Fock (HF) is an ab initio method that provides a foundational understanding of molecular electronic structure. While generally less accurate than DFT for many applications due to the neglect of electron correlation, HF calculations are valuable for comparative purposes. nih.gov When studying indole derivatives, HF methods, often with the 6-31G(d,p) basis set, are used alongside DFT to benchmark results and gain insights into the effects of electron correlation. nih.gov Comparisons between HF and DFT calculations for related molecules show that DFT methods generally provide bond lengths and angles that are in better agreement with experimental data. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Computational analyses such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping provide a detailed picture of the electronic landscape of N-(3-Phenyl-1H-indol-1-yl)propan-1-imine.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. orientjchem.org

For indole derivatives, the HOMO is typically localized on the electron-rich indole ring and the phenyl substituent, while the LUMO is often distributed over the imine group and the phenyl ring. This distribution suggests that the indole and phenyl moieties are the primary sites for electrophilic attack, while the imine group is susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies of a Structurally Similar Indole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

(Note: Data is hypothetical and based on typical values for similar indole derivatives.)

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are favorable for nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atom of the imine group and the π-systems of the indole and phenyl rings, indicating these as likely sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.

Conformational Analysis and Potential Energy Surfaces of the Compound

Conformational analysis is a critical aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energies. For a flexible molecule like this compound, which possesses several rotatable single bonds, a variety of conformers can exist. Identifying the most stable, low-energy conformer is essential as it typically represents the dominant structure of the molecule under thermal equilibrium and governs its physicochemical and biological properties.

The process begins with geometry optimization, where computational methods, often based on Density Functional Theory (DFT), are used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface (PES). The PES is a multidimensional surface that maps the potential energy of the molecule as a function of its geometric parameters.

To explore the conformational landscape comprehensively, a systematic scan of the PES is performed. This involves systematically rotating key dihedral angles—for instance, the angles defining the orientation of the propan-1-imine group relative to the indole ring and the phenyl group relative to the indole core. For each incremental rotation, the energy of the resulting structure is calculated, leading to the generation of a potential energy profile. This profile reveals the energy barriers between different conformers and identifies the local and global energy minima. The analysis of bond lengths and angles helps to understand the strain induced by different substituent groups on the molecular structure. nih.gov

Computational Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Shifts)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of a molecule before its synthesis or isolation. These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. DFT calculations are widely employed for this purpose. researchgate.net

Vibrational Frequencies (FT-IR and FT-Raman)

Theoretical vibrational frequencies can be calculated for an optimized molecular geometry. These calculations produce a set of normal modes of vibration and their corresponding frequencies, which correlate with the peaks observed in experimental Infrared (IR) and Raman spectra. However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set limitations. To improve accuracy, it is common practice to scale the computed wavenumbers with a scaling factor, which is typically around 0.96 for DFT methods like B3LYP. researchgate.net The potential energy distribution (PED) analysis is also performed to provide a detailed assignment of each vibrational mode to specific atomic motions, such as stretching, bending, or torsion. researchgate.net

Below is a representative table of calculated vibrational frequencies for a related indole derivative, (2E)-3-(1H-Indol-2-yl)-N-phenylprop-2-enamide, illustrating the type of data generated. researchgate.net

| Assignment | Unscaled Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) |

| C-H Stretching | 3117 | 2995 |

| C-H Stretching | 3067 | 2947 |

| C=C Stretching | 1598 | 1536 |

| C-C Stretching | 1522 | 1463 |

| C-N Stretching | 1382 | 1328 |

| C-H Bending | 1155 | 1110 |

| N-H Bending | 965 | 927 |

Nuclear Magnetic Resonance (NMR) Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is another key application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. nih.gov These calculations are typically performed using DFT functionals such as B3LYP, PBE0, or M06-2X with appropriate basis sets like TZVP or 6-311+G(d,p). nih.govnih.govresearchgate.net

The accuracy of predicted NMR shifts depends significantly on the chosen functional and basis set. nih.gov The computed values are typically referenced against a standard, such as Tetramethylsilane (TMS), to yield chemical shifts (δ) that can be directly compared with experimental data. researchgate.net These predictions are crucial for assigning signals in complex spectra and confirming the constitution and stereochemistry of a molecule. mdpi.com Studies have shown that while predictions for ¹³C-NMR shifts are often robust, the accuracy for ¹H-NMR shifts can be more sensitive to the specific computational method and the geometry used. nih.gov

Molecular Docking for Ligand-Receptor Interaction Profiling at a Structural Level

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-receptor interactions.

The process involves placing the ligand in the binding site of the receptor and using a scoring function to evaluate the binding affinity, often expressed in kcal/mol. ajchem-a.comresearchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. The analysis of the docked pose reveals key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the receptor's active site. ajchem-a.com

For a compound like this compound, docking studies would be used to predict its potential biological targets and binding modes. For instance, indole derivatives have been docked against various enzymes like cyclooxygenase-2 (COX-2) and Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) to explore their potential as anti-inflammatory or antimalarial agents. ajchem-a.comresearchgate.net

The table below shows representative molecular docking results for a novel 3-ethyl-1H-indole derivative against the COX-2 enzyme, illustrating the typical data obtained from such a study. ajchem-a.com

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

| Indole Derivative IIb | COX-2 | -11.35 | ALA527, ARG120, TYR355 | Hydrogen Bond |

| Meloxicam (Reference) | COX-2 | -6.89 | - | - |

This structural-level information is vital for rational drug design, allowing chemists to modify the ligand's structure to enhance its binding affinity and selectivity for a specific biological target. orientjchem.org

Derivatives and Analogues of N 3 Phenyl 1h Indol 1 Yl Propan 1 Imine: Synthesis and Chemical Characteristics

Modification of the Phenyl Substituent at Indole (B1671886) C3

The synthesis of the core 3-phenyl-1H-indole structure is a critical first step, which can be achieved through methods like palladium-catalyzed direct arylation. This approach allows for the introduction of a variety of substituents on the phenyl ring at the C3 position of the indole. A highly regioselective method utilizes a catalytic system of palladium(II) acetate/bis(diphenylphosphino)methane [Pd(OAc)₂/dppm] in water, reacting various indoles with different aryl halides. nih.gov This C-H functionalization strategy enables the synthesis of a library of 3-phenyl-1H-indoles with diverse electronic and steric properties. nih.gov

The nature of the substituent on the phenyl ring can significantly influence the reaction yields and the properties of the resulting compound. The introduction of both electron-donating and electron-withdrawing groups is possible, providing a versatile tool for fine-tuning the molecule's characteristics. nih.gov

Table 1: Synthesis of 3-Phenyl-1H-indole Derivatives via Palladium-Catalyzed Direct Arylation nih.gov

| Entry | Aryl Halide Substituent | Indole | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-methoxy | 1H-indole | 3-(4-methoxyphenyl)-1H-indole | 77 |

| 2 | 4-fluoro | 1H-indole | 3-(4-fluorophenyl)-1H-indole | 75 |

| 3 | 4-chloro | 1H-indole | 3-(4-chlorophenyl)-1H-indole | 65 |

| 4 | 4-(trifluoromethyl) | 1H-indole | 3-(4-(trifluoromethyl)phenyl)-1H-indole | 55 |

| 5 | 3-nitro | 1H-indole | 3-(3-nitrophenyl)-1H-indole | 30 |

These 3-phenyl-1H-indole precursors can then be N-aminated and subsequently reacted with propanal to form the target imine, where the properties of the C3-phenyl group are carried over to the final derivative.

Variations on the Propane Chain and Imine Nitrogen

Modifications to the N-1 side chain of the indole ring introduce further structural diversity. The synthesis of the N-(propan-1-imine) moiety typically involves a two-step process starting from the N-H indole. First, N-alkylation with a suitable three-carbon electrophile (e.g., 1-bromopropane) can be performed, followed by functional group manipulation to install the imine. A more direct route involves the reaction of an N-aminoindole with propanal.

Alternatively, building blocks such as 3-(1H-indol-1-yl)propan-1-amine can be synthesized and then converted to the corresponding imine. chemicalbook.com The length and branching of the alkyl chain can be varied by selecting different alkylating agents. For example, using a precursor like 2-(1H-indol-3-yl)propan-1-amine allows for the introduction of a methyl group on the carbon adjacent to the amine, altering the steric environment. nih.gov

The nitrogen of the imine group itself can be part of different functionalities. While the focus is on the propan-1-imine (B14180299), related structures with different oxidation states or substituents are synthetically accessible. For instance, the corresponding amine, 3-(1H-indol-1-yl)propan-1-amine, is a stable precursor. chemicalbook.com Furthermore, the synthesis of related keto-derivatives, such as 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, demonstrates that complex side chains can be constructed, which could then be converted to imine analogues. mdpi.com

Substitutions on the Indole Ring System (e.g., at C2, C5, C6) and their Impact on Reactivity

Introducing substituents directly onto the indole ring system profoundly affects the electronic properties and reactivity of the molecule. The C2 position is a common site for substitution. For example, starting with 2-methylindole (B41428) in the synthetic sequence leads to derivatives with a methyl group adjacent to the C3-phenyl substituent. researchgate.net The presence of an electron-donating methyl group at C2 can increase the electron density of the indole ring, potentially influencing its nucleophilicity and the reactivity of the N1-imine moiety.

Substitution at the N1 position of the indole ring also has a significant impact on reactivity. For instance, attaching a phenylsulfonyl group to the indole nitrogen, as in 2-bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, alters the electronic character of the indole system. nih.gov The strongly electron-withdrawing nature of the sulfonyl group decreases the nucleophilicity of the indole ring. The dihedral angle between the phenylsulfonyl group and the indole ring system can also impose steric constraints. nih.gov Such modifications are crucial in directing the course of further reactions on the indole nucleus. The impact of the N-substituent is a subject of extensive investigation in indole chemistry, where it can control the outcomes of various transformations, including cycloadditions and cyclizations. researchgate.net

Stereochemical Considerations and Isomerism of the Imine Moiety (e.g., E/Z Isomerism)

The C=N double bond of the imine moiety is stereogenic, leading to the possibility of E/Z isomerism. These isomers, or stereoisomers, can have different physical properties and chemical reactivity. The interconversion between E and Z isomers of imines can occur through two primary mechanisms: rotation around the C=N bond or inversion of the geometry at the sp²-hybridized nitrogen atom. nih.gov

Computational studies on related imine systems have shown that the energy barrier for E/Z isomerization can be significant, with experimental barriers for N-benzylideneanilines ranging from approximately 14 to 19 kcal/mol. nih.gov The transition state for the nitrogen inversion mechanism involves a linear C=N-Aryl bond angle of about 180°. nih.gov

The equilibrium between the E and Z isomers can be influenced by several factors:

Steric hindrance: Bulky substituents on the imine carbon or nitrogen may favor the isomer that minimizes steric strain.

Electronic effects: The electronic nature of the substituents can stabilize or destabilize the isomers differently.

Solvent: The polarity of the solvent can affect the E/Z equilibrium. researchgate.net For some aromatic imines, a change in solvent can induce isomerization, which can be observed through changes in their NMR and electronic absorption spectra. researchgate.net This phenomenon is known as solvatochromism and is tied to the differential stabilization of the ground and excited states of the E and Z isomers by the solvent.

The stereochemistry of the imine is a critical factor in reactions where the imine acts as a reactant, such as in Staudinger reactions to form β-lactams. The initial E/Z geometry of the imine can dictate the stereochemical outcome of the cycloadduct. researchgate.net

Impact of Structural Modifications on Chemical Properties and Reactivity Profiles

The chemical properties and reactivity of N-(3-Phenyl-1H-indol-1-yl)propan-1-imine derivatives are a direct consequence of their molecular structure. Modifications at any of the discussed positions—the C3-phenyl ring, the N1-propane chain, or the indole nucleus—can lead to predictable changes.

Electronic Effects:

Substituents on the C3-phenyl ring and the indole system: Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the electron density of the π-system, making the molecule more susceptible to nucleophilic attack and increasing its oxidation potential. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) increase electron density, enhancing reactivity towards electrophiles. These changes can be observed spectroscopically as shifts in UV-Vis absorption maxima. researchgate.net

N1-substituents: A strongly electron-withdrawing group on the indole nitrogen, like a phenylsulfonyl group, significantly reduces the ring's nucleophilicity. nih.gov

Steric Effects:

Substituents at C2 of the indole or ortho positions of the C3-phenyl ring: Bulky groups in these positions can create steric hindrance, which may influence the preferred conformation of the molecule, restrict bond rotation, and affect the E/Z isomer ratio of the imine. researchgate.net This can also impact the ability of the molecule to interact with other chemical species, thereby altering its reactivity profile.

Future Directions and Emerging Research Avenues in N 3 Phenyl 1h Indol 1 Yl Propan 1 Imine Research

Development of Novel Green and Sustainable Synthetic Methods

The chemical industry's shift towards environmentally benign processes necessitates the development of green synthetic routes for novel molecules like N-(3-Phenyl-1H-indol-1-yl)propan-1-imine. Future research will likely focus on methodologies that minimize waste, avoid hazardous reagents, and reduce energy consumption. researchgate.net Key areas of development include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where the indole (B1671886) core, the N-amino group, and the propanal moiety (or their precursors) are combined in a single step. MCRs are inherently atom-economical and can rapidly generate molecular diversity. researchgate.net An innovative approach could involve a two-step reaction starting from anilines, glyoxal (B1671930) dimethyl acetal (B89532), and isocyanides, followed by cyclization, which has proven successful for other indole cores. rsc.org

Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. Palladium-catalyzed methods have been successfully employed for the C-H functionalization of indoles with aryl halides in water to produce 3-phenyl-1H-indoles. nih.govresearchgate.net Future work could adapt these principles for the synthesis and modification of the target compound, minimizing the reliance on volatile organic solvents.

Catalyst Innovation: Moving away from heavy metal catalysts is a significant goal. Research into photocatalytic synthesis, which uses light to drive reactions, offers a green alternative for preparing indole derivatives. mdpi.com The development of reusable, solid-supported catalysts or metal-free catalytic systems will also be a priority to improve sustainability. researchgate.net

| Green Synthesis Strategy | Potential Advantages | Relevant Precursors for Target Compound |

| One-Pot Multicomponent Reaction | High atom economy, reduced waste, operational simplicity. researchgate.net | 3-Phenyl-1H-indole, propionaldehyde, aminating agent. |

| Aqueous Phase Synthesis | Eliminates hazardous organic solvents, improved safety. nih.gov | Indole, Phenylboronic acid, N-aminopropan-1-ol. |

| Photocatalysis | Uses light as a renewable energy source, mild reaction conditions. mdpi.com | Indoline (B122111) derivatives, phenyl-substituted alkynes. |

Exploration of New Chemical Reactivity Pathways and Transformations

The N-imine functional group imparts unique reactivity to the indole scaffold, opening doors to novel chemical transformations. Future investigations will aim to harness this reactivity for the synthesis of complex heterocyclic systems.

Cycloaddition Reactions: The C=N bond of the imine can act as a dienophile or dipolarophile in cycloaddition reactions. This could be exploited to construct novel fused-ring systems, potentially leading to new classes of biologically active molecules.

Rearrangement Reactions: N-aminoindole derivatives can undergo various rearrangements. For instance, a Truce-Smiles rearrangement has been used in metal-free approaches to synthesize 1-substituted 2-amino-3-arylindoles. researchgate.net Exploring similar acid- or base-catalyzed rearrangements could yield unexpected and structurally complex indole derivatives.

Post-Functionalization: The imine can be readily hydrolyzed to reveal an N-amino group, which can then be derivatized. Alternatively, the imine itself can be a target for nucleophilic addition or reduction, providing a versatile handle for modifying the molecule's properties. The reactivity of 2-aminoindoles and 2-iminoindolines as precursors for indole-fused polyheterocycles highlights the potential of such functionalities. researchgate.net

Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Insights

Understanding reaction mechanisms is crucial for optimizing synthetic protocols and discovering new reactivity. The application of advanced, real-time spectroscopic techniques is a key emerging trend.

In-line NMR Spectroscopy: For reactions like imine formation, which involve distinct changes in the chemical environment of protons, in-line Nuclear Magnetic Resonance (NMR) is a powerful tool. nih.gov It allows for the continuous monitoring of reactant consumption and product formation without the need for sampling, providing precise kinetic data and helping to identify transient intermediates. nih.gov This can be particularly useful for optimizing reaction conditions like catalyst loading, temperature, and residence time in flow chemistry setups. nih.gov

Raman and IR Spectroscopy: In-situ Raman and Fourier-transform infrared (FTIR) spectroscopy can track changes in vibrational modes associated with key functional groups, such as the C=N stretch of the imine or the N-H bond of the indole. These techniques are robust and can be applied under a wide range of reaction conditions.

Mass Spectrometry: Real-time mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be coupled with reaction systems to detect intermediates and byproducts, offering deep mechanistic insights into complex reaction networks.

| Spectroscopic Technique | Information Gained | Application in Imine Synthesis/Reaction |

| In-line NMR | Quantitative concentration of reactants/products, structural identification of intermediates. nih.gov | Monitoring the condensation of N-amino-3-phenylindole with propanal. |

| In-situ Raman/FTIR | Functional group transformation, reaction kinetics. | Tracking the appearance of the C=N bond and disappearance of C=O and N-H bonds. |

| ESI-MS | Detection of low-concentration intermediates and byproducts, mechanistic pathway elucidation. | Identifying transient species in cycloaddition or rearrangement reactions. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and synthesis of new molecules. nih.govnih.gov

De Novo Compound Design: Generative AI models can design novel derivatives of this compound with optimized properties (e.g., predicted biological activity or specific electronic properties). acs.orgspringernature.com These models learn from vast datasets of existing chemical structures and their properties to propose new, synthetically accessible molecules.

Retrosynthesis Prediction: ML-based retrosynthesis tools can propose viable synthetic pathways for the target compound and its novel derivatives. chemrxiv.orgnih.gov By training on extensive reaction databases, these tools can identify non-obvious disconnections and suggest optimal reagents and conditions, saving significant time in experimental planning. cas.org Transfer learning techniques are particularly promising for improving prediction accuracy for less common structures like N-aminoindoles. nih.govchemrxiv.org

Reaction Outcome Prediction: AI models can predict the success or failure of a proposed reaction, as well as its potential yield. This allows researchers to prioritize experiments with a higher likelihood of success, making the research process more efficient. astrazeneca.com

Computational Chemistry for Prediction of Novel Derivatives and Reaction Outcomes

Computational chemistry, particularly Density Functional Theory (DFT), provides a molecular-level understanding of structure, properties, and reactivity.

Mechanism Elucidation: DFT calculations can be used to map the potential energy surface of proposed reactions involving this compound. This allows for the determination of activation barriers and the stability of intermediates, providing a theoretical foundation for experimentally observed reactivity. acs.org For example, DFT has been used to study carbene insertion into indole C-H bonds and intramolecular Heck reactions to form indoles, revealing detailed mechanistic pathways. acs.orgfigshare.com

Property Prediction: Computational methods can predict a wide range of properties for novel, yet-to-be-synthesized derivatives. This includes electronic properties (HOMO-LUMO gap), spectroscopic signatures (NMR, IR spectra), and physicochemical properties (solubility, polarity). researchgate.netresearchgate.net This predictive power guides the design of molecules with desired characteristics for specific applications.

Derivative Design: By systematically modifying the structure of the parent compound in silico (e.g., by changing substituents on the phenyl or indole rings) and calculating the resulting properties, researchers can rationally design new derivatives. This computational screening approach is far more rapid and cost-effective than synthesizing and testing large libraries of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.